

Mecoprop-d6: A Technical Guide for Analytical Applications

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Compound of Interest

Compound Name: **Mecoprop-d6**

Cat. No.: **B589835**

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Introduction

Mecoprop-d6 is the deuterated analog of mecoprop, a widely used phenoxy herbicide. This isotopically labeled internal standard is an indispensable tool in analytical chemistry, particularly for the quantification of mecoprop and related compounds in complex matrices. Its application is critical in environmental monitoring, food safety analysis, and agricultural research, where accurate and precise measurement of herbicide residues is paramount. This technical guide provides a comprehensive overview of **Mecoprop-d6**, including its chemical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the analytical workflow.

Core Compound Data

Mecoprop-d6 is structurally identical to mecoprop, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical physicochemical properties and chromatographic behavior. This similarity is the cornerstone of the isotope dilution method, which corrects for analyte loss during sample preparation and variations in instrument response due to matrix effects.[\[1\]](#)

Property	Value	Reference
Chemical Name	2-(4-Chloro-2-methyl-d3-phenoxy-d3)propionic acid	[1]
Synonyms	Mecoprop-d6 (methylphenoxy-d6), MCPP-d6	[2] [3]
CAS Number	1705649-54-2	[1] [4]
Empirical Formula	C ₁₀ D ₆ H ₅ ClO ₃	[1]
Molecular Weight	220.68 g/mol	[2] [4]
Appearance	Solid (form may vary)	
Storage	2-8°C Refrigerator	[3]

Experimental Protocols

The use of **Mecoprop-d6** as an internal standard is integral to robust analytical methods for the determination of mecoprop in various environmental and biological samples. The following protocols are generalized from established methods for the analysis of phenoxy herbicides in water and tissue samples.

Sample Preparation: Water Samples

This protocol outlines the solid-phase extraction (SPE) of mecoprop from water samples.

- **Sample Preservation:** Upon collection, water samples should be refrigerated at 4°C and preserved by adding a dechlorinating agent like sodium sulfite if residual chlorine is present. Acidification to a pH < 2 with an acid such as hydrochloric acid is recommended to inhibit microbial degradation.
- **Fortification:** Spike the water sample with a known concentration of **Mecoprop-d6** solution (e.g., 50 µg/mL) to serve as the internal standard.
- **SPE Cartridge Conditioning:** Condition a suitable SPE cartridge (e.g., styrene-divinylbenzene) by passing methanol followed by deionized water through the cartridge.

- Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge. The analytes, including mecoprop and **Mecoprop-d6**, will be retained on the solid phase.
- Washing: Wash the cartridge with deionized water to remove interfering substances.
- Elution: Elute the retained analytes from the cartridge using an appropriate organic solvent, such as ethyl acetate.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for LC-MS/MS analysis.

Sample Preparation: Tissue Samples

This protocol describes the extraction of mecoprop from tissue samples.

- Homogenization: Homogenize the tissue sample.
- Fortification: Spike the homogenized tissue with a known concentration of **Mecoprop-d6**.
- Extraction: Perform a Soxhlet extraction using an appropriate solvent like diethyl ether.[\[3\]](#)
- Clean-up: The resulting extract may require a clean-up step to remove lipids and other matrix components. This can be achieved using anion exchange solid-phase extraction cartridges.
[\[3\]](#)
- Solvent Exchange: Evaporate the cleaned extract and reconstitute in a solvent compatible with LC-MS/MS analysis.

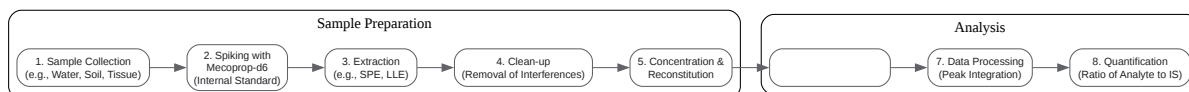
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of mecoprop, using **Mecoprop-d6** as an internal standard.

Parameter	Typical Setting
LC Column	C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 5 μ m)
Mobile Phase	A: Water with 0.1% formic acid B: Methanol or Acetonitrile with 0.1% formic acid
Gradient	A gradient elution is typically used to separate the analyte from matrix components.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 20 μ L
Ionization Mode	Negative Electrospray Ionization (ESI-)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Mecoprop)	Precursor Ion (m/z): 213.1 Product Ion (m/z): 140.9
MRM Transition (Mecoprop-d6)	Precursor Ion (m/z): 219.1 Product Ion (m/z): 141.0 (or other appropriate fragment)
Collision Energy	Optimized for the specific instrument and analyte.

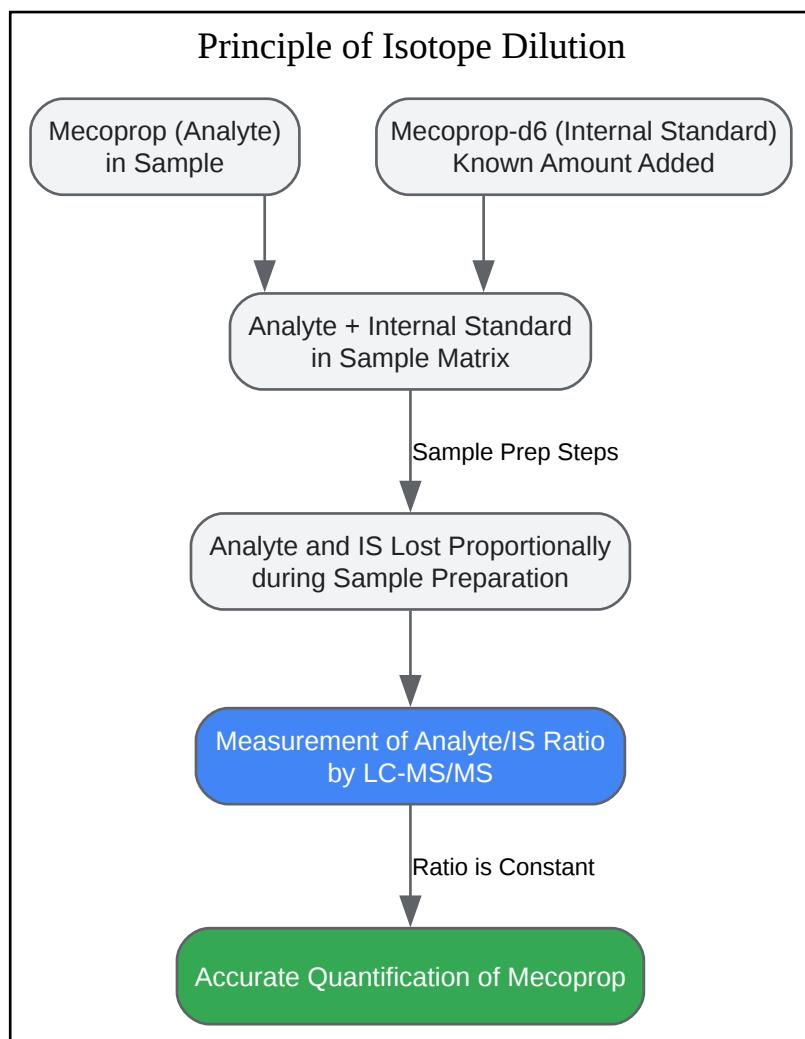
Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the principle of isotope dilution using **Mecoprop-d6**.



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Caption: Analytical workflow for the quantification of Mecoprop using **Mecoprop-d6** as an internal standard.



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Caption: Logical relationship demonstrating the principle of isotope dilution mass spectrometry.

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